3-Amino-N,2-dimethylpropanamide hydrochloride
Overview
Description
3-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl and a molecular weight of 152.62 g/mol. It is a derivative of propanamide with an amino group and a methyl group attached to the nitrogen atom, and a hydrochloride salt form.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 2-methylpropanamide with ammonia in the presence of hydrochloric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of suitable precursors under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The hydrochloride group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Using nucleophiles like sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Nitro derivatives from oxidation reactions.
Amine derivatives from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
3-Amino-N,2-dimethylpropanamide hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and chemical research.
Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It may be involved in metabolic pathways or signaling cascades, affecting cellular processes.
Comparison with Similar Compounds
2-Amino-N,N-dimethylpropanamide hydrochloride
3-Amino-N-methylpropanamide hydrochloride
N,N-Dimethyl-3-aminopropanamide hydrochloride
Uniqueness: 3-Amino-N,2-dimethylpropanamide hydrochloride is unique due to its specific structural features, such as the position of the amino and methyl groups, which influence its reactivity and applications.
Properties
IUPAC Name |
3-amino-N,2-dimethylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTBDUCXDCMDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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